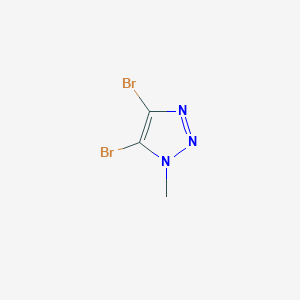

4,5-Dibromo-1-methyl-1H-1,2,3-triazole

描述

Significance of the 1,2,3-Triazole Scaffold in Modern Organic Chemistry

The 1,2,3-triazole ring system is a five-membered heterocycle containing three adjacent nitrogen atoms. This structural motif has garnered significant attention in contemporary organic chemistry, largely due to the advent of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The resulting triazole core is not merely a passive linker; it is a rigid, aromatic, and highly polar scaffold that can participate in hydrogen bonding and dipole-dipole interactions, making it a valuable component in medicinal chemistry and materials science.

Unique Electrophilic Characteristics of Halogenated Triazoles

The introduction of halogen atoms onto the 1,2,3-triazole ring dramatically alters its electronic properties and reactivity. Halogenation, particularly with bromine, renders the carbon atoms of the triazole ring more electrophilic. The bromine atoms in compounds like 4,5-dibromo-1H-1,2,3-triazole serve as excellent leaving groups in nucleophilic substitution reactions and are amenable to various metal-catalyzed cross-coupling reactions. This enhanced reactivity makes halogenated triazoles versatile building blocks for the synthesis of more complex, functionalized triazole derivatives.

Positioning of 4,5-Dibromo-1-methyl-1H-1,2,3-triazole within Halogenated Heterocycle Research

Within the broader landscape of halogenated heterocycles, this compound emerges as a significant intermediate. The presence of two bromine atoms at the 4- and 5-positions offers multiple sites for functionalization. The N-methylation, as compared to its parent 1H-triazole, blocks one of the reactive nitrogen sites, which can be advantageous in directing the regioselectivity of subsequent reactions. This compound is thus a valuable precursor for creating a diverse array of polysubstituted 1,2,3-triazoles, which are of interest in the development of new materials and pharmaceuticals.

Structure

3D Structure

属性

IUPAC Name |

4,5-dibromo-1-methyltriazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Br2N3/c1-8-3(5)2(4)6-7-8/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVSHMOPECIDSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(N=N1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Br2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Strategies and Methodologies for 4,5 Dibromo 1 Methyl 1h 1,2,3 Triazole and Its Key Precursors

Direct Bromination Approaches for 1H-1,2,3-Triazole

The introduction of bromine atoms onto the 1H-1,2,3-triazole core is a critical first step. This process can be achieved through various brominating agents and conditions, with the goal of producing 4,5-Dibromo-1H-1,2,3-triazole in high yield.

The direct bromination of 1H-1,2,3-triazole is an effective method for producing the dibrominated precursor. researchgate.net Research has shown that reaction conditions significantly influence the yield of 4,5-Dibromo-1H-1,2,3-triazole. One highly efficient procedure involves the use of bromine (Br₂) in water. When this reaction is conducted at 50°C, yields can reach as high as 95%. Temperature control is a key factor; conducting the reaction at lower temperatures, such as between 0–20°C, can result in lower yields, around 60.8%, which may be due to incomplete reaction or the formation of side-products.

An alternative route employs N-Bromosuccinimide (NBS) as the brominating agent. This method can also provide good yields and may offer advantages in terms of handling and selectivity.

| Brominating Agent | Solvent/Reagents | Temperature | Yield | Reference |

|---|---|---|---|---|

| Br₂ | Water | 50°C | 95% | |

| Br₂ | Water | 0–20°C | 60.8% | |

| N-Bromosuccinimide (NBS) | K₂CO₃ in Isopropyl Acetate (B1210297) | 20°C | Not specified | |

| Not Specified | Not Specified | Not Specified | 78% | researchgate.net |

N-Methylation Pathways for Halogenated 1,2,3-Triazoles

Once 4,5-Dibromo-1H-1,2,3-triazole is obtained, the next step is the introduction of a methyl group onto one of the nitrogen atoms of the triazole ring. This step is crucial for the synthesis of the target compound, 4,5-Dibromo-1-methyl-1H-1,2,3-triazole.

The N-alkylation of unsymmetrical triazoles can potentially result in a mixture of isomers (N-1 and N-2 substituted products). Therefore, achieving regioselectivity is a significant challenge. In the synthesis of 1,2,3-triazole derivatives, the N-1 position is often the preferred site for the introduction of an incoming nucleophile. researchgate.net

For the synthesis of this compound, a common method involves the reaction of 4,5-Dibromo-1H-1,2,3-triazole with an alkylating agent such as iodomethane. The reaction is typically carried out in the presence of a base to deprotonate the triazole ring, facilitating the nucleophilic attack on the methylating agent. One documented procedure uses potassium carbonate as the base and tetrahydrofuran (B95107) as the solvent. By cooling the reaction mixture initially and then warming it to 35-40°C, a yield of 57% of the desired this compound can be achieved. chemicalbook.com

| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4,5-Dibromo-1H-1,2,3-triazole | Iodomethane, Potassium Carbonate | Tetrahydrofuran | -10°C, then 35-40°C | This compound | 57% | chemicalbook.com |

Advanced Synthetic Routes to Substituted 1,2,3-Triazole Systems Employing Dibromotriazole Intermediates

The bromine atoms on the this compound ring are not merely structural features; they are reactive handles that allow for further functionalization, making the compound a valuable intermediate in multistep organic synthesis. ontosight.ai

The presence of two bromine atoms on the triazole core of N-substituted dibromotriazoles allows for selective chemical transformations. A particularly powerful strategy is the bromine-lithium exchange reaction. rsc.org This reaction typically involves treating the dibromo compound with an organolithium reagent, such as butyllithium (B86547), at low temperatures. The exchange occurs preferentially at the 5-position of the triazole ring. rsc.orgresearchgate.net

The resulting 5-lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles. This allows for the introduction of various substituents at the C-5 position, leading to the synthesis of diverse, highly functionalized 1,2,3-triazoles. For example, quenching the lithiated derivative with electrophiles like carbon dioxide, methyl chloroformate, benzophenone, or disulfides can produce the corresponding 5-substituted 4-bromo-1,2,3-triazoles in high yields, ranging from 71–93%. rsc.orgresearchgate.net A specific example is the conversion of 1-Benzyl-4,5-dibromo-1H-1,2,3-triazole into 1-benzyl-4-bromo-5-methylsulfanyl-1H-1,2,3-triazole with a 91.5% yield. rsc.org This demonstrates the high efficiency and synthetic utility of this methodology.

| Starting Material | Reagents | Electrophile | Product Type | Yield Range | Reference |

|---|---|---|---|---|---|

| 4,5-Dibromo-1-methoxymethyl-1H-1,2,3-triazole | 1. Butyllithium | Aqueous Ammonium Chloride | 5-H derivative | 71-93% | rsc.org |

| 4,5-Dibromo-1-methoxymethyl-1H-1,2,3-triazole | 1. Butyllithium | Carbon Dioxide | 5-Carboxylic acid derivative | 71-93% | rsc.org |

| 4,5-Dibromo-1-methoxymethyl-1H-1,2,3-triazole | 1. Butyllithium | Methyl Chloroformate | 5-Methoxycarbonyl derivative | 71-93% | rsc.org |

| 4,5-Dibromo-1-methoxymethyl-1H-1,2,3-triazole | 1. Butyllithium | Benzophenone | 5-Diphenylmethanol derivative | 71-93% | rsc.org |

| 4,5-Dibromo-1-methoxymethyl-1H-1,2,3-triazole | 1. Butyllithium | Dimethyl Disulfide | 5-Methylsulfanyl derivative | 71-93% | rsc.org |

| 1-Benzyl-4,5-dibromo-1H-1,2,3-triazole | 1. Butyllithium | Dimethyl Disulfide | 1-Benzyl-4-bromo-5-methylsulfanyl-1H-1,2,3-triazole | 91.5% | rsc.org |

Iii. Reactivity and Chemical Transformations of 4,5 Dibromo 1 Methyl 1h 1,2,3 Triazole

Nucleophilic Substitution Reactions at the Bromine Centers

The carbon-bromine bonds at the C-4 and C-5 positions of the triazole ring are key sites for functionalization. These positions are susceptible to substitution through several synthetic strategies, allowing for the construction of more complex molecular architectures.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon bonds. In the context of substituted triazoles, direct C-H arylation is a common strategy. For instance, a highly efficient method for the arylation at the C-5 position of N-aryl 1,2,3-triazoles has been developed using a palladium acetate (B1210297) [Pd(OAc)2] and tris(o-tolyl)phosphine catalyst system with cesium carbonate (Cs2CO3) as the base. nih.gov This approach allows for the preparation of a variety of C-5 substituted N-aryl 1,2,3-triazoles in yields ranging from 70-88%. nih.gov

While this specific methodology has been demonstrated on N-aryl triazoles, the principles are applicable to other substituted triazoles. The regioselectivity for the C-5 position is a notable feature of these reactions, confirmed through single-crystal X-ray diffraction analysis. nih.gov Computational studies using density functional theory (DFT) have provided a rationale for this observed selectivity. nih.gov Similarly, palladium-catalyzed C-5 arylation has been successfully applied to other heterocyclic systems fused with triazoles, indicating the robustness of this strategy for functionalizing the C-5 position adjacent to a triazole nitrogen. researchgate.net

Table 1: Conditions for Palladium-Catalyzed C-5 Arylation of N-Aryl 1,2,3-Triazoles nih.gov

| Parameter | Condition |

|---|---|

| Catalyst | Pd(OAc)₂ and tris(o-tolyl)phosphine |

| Base | Cs₂CO₃ |

| Atmosphere | Inert |

| Yield Range | 70-88% |

Bromine-lithium exchange is a fundamental and highly efficient transformation in organometallic chemistry for creating carbon-nucleophiles. nih.gov This reaction is particularly effective for 1-substituted 4,5-dibromo-1H-1,2,3-triazoles. Studies have shown that compounds such as 4,5-dibromo-1-methoxymethyl-1H-1,2,3-triazole readily undergo bromine-lithium exchange at the C-5 position when treated with butyllithium (B86547) in solvents like diethyl ether or tetrahydrofuran (B95107) at low temperatures. rsc.org

The resulting 5-lithiated intermediate is a potent nucleophile that can be trapped, or "quenched," with various electrophiles. This two-step sequence provides a high-yielding route to a diverse array of 5-substituted-4-bromo-1-methyl-1H-1,2,3-triazoles. The choice of quenching reagent dictates the final functionality introduced at the C-5 position. rsc.org

Table 2: Examples of Bromine-Lithium Exchange and Quenching on 1-Substituted 4,5-Dibromo-1,2,3-triazoles rsc.org

| Substrate | Quenching Reagent | Product | Yield (%) |

|---|---|---|---|

| 4,5-Dibromo-1-methoxymethyl-1H-1,2,3-triazole | Carbon dioxide (CO₂) | 4-Bromo-1-methoxymethyl-1H-1,2,3-triazole-5-carboxylic acid | 85 |

| 4,5-Dibromo-1-methoxymethyl-1H-1,2,3-triazole | Benzophenone | (4-Bromo-1-methoxymethyl-1H-1,2,3-triazol-5-yl)diphenylmethanol | 93 |

| 4,5-Dibromo-1-methoxymethyl-1H-1,2,3-triazole | Dimethyl disulfide | 4-Bromo-1-methoxymethyl-5-(methylthio)-1H-1,2,3-triazole | 71 |

| 1-Benzyl-4,5-dibromo-1H-1,2,3-triazole | Dimethyl disulfide | 1-Benzyl-4-bromo-5-(methylthio)-1H-1,2,3-triazole | 91.5 |

The bromine-lithium exchange reaction is inherently regioselective, occurring preferentially at the C-5 position of 1-substituted 4,5-dibromo-1,2,3-triazoles. rsc.org This selectivity allows for the controlled, stepwise functionalization of the dibrominated triazole core. Following the initial selective reaction at C-5, a second, different functional group can potentially be introduced at the C-4 position through a subsequent bromine-lithium exchange or a cross-coupling reaction. This stepwise approach is crucial for the synthesis of unsymmetrically substituted triazoles. rsc.org

For the parent 4,5-dibromo-1,2,3-triazole, regioselective alkylation can also be achieved at the nitrogen positions, which in turn influences the subsequent reactivity of the bromine atoms. researchgate.net

Cycloaddition Reactions Involving the Triazole Moiety

The most prominent cycloaddition reaction related to 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne, which forms the triazole ring itself. organic-chemistry.orgfrontiersin.org This reaction, particularly its copper-catalyzed variant (CuAAC) known as "click chemistry," is a cornerstone of modern synthetic chemistry for constructing 1,4-disubstituted 1,2,3-triazoles. researchgate.netrsc.org However, once the aromatic 1,2,3-triazole ring, as in 4,5-Dibromo-1-methyl-1H-1,2,3-triazole, is formed, it is generally stable and less prone to participating in further cycloaddition reactions as either the dipole or dipolarophile under normal conditions. The aromatic character of the ring makes it energetically unfavorable to break the delocalized π-system required for such transformations. Synthetic strategies typically focus on functionalizing the substituents on the ring rather than engaging the ring itself in cycloadditions. acs.org

Derivatization at Nitrogen Atoms of the Triazole Ring

While the subject compound is N-1 methylated, understanding the derivatization of the parent NH-triazole is key to synthesizing a variety of N-substituted analogs. The reaction of 4,5-dibromo-1H-1,2,3-triazole with alkylating or arylating agents can lead to substitution at the N-1 or N-2 positions, and achieving regioselectivity is a significant synthetic challenge. researchgate.netresearchgate.net

The direct alkylation or arylation of NH-1,2,3-triazoles often yields a mixture of N-1 and N-2 isomers, with the N-1 position being generally favored. researchgate.net However, specific protocols have been developed to achieve high regioselectivity.

For N-arylation , reacting 4,5-dibromo-1,2,3-triazole with electron-deficient aromatic halides in the presence of potassium carbonate in DMF has been shown to produce 2-aryl-4,5-dibromotriazoles with high regioselectivity for the N-2 position. researchgate.netnih.gov Subsequent removal of the bromine atoms via hydrogenation provides an efficient route to 2-aryltriazoles. nih.gov Palladium-catalyzed systems have also been developed that show high selectivity for the N-2 arylation of 1,2,3-triazoles. nih.gov

For N-alkylation , the presence of a bromine atom at the C-4 position can direct alkylation to the N-2 position. The reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides using potassium carbonate in DMF regioselectively yields 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org Optimizing conditions, such as performing the reaction at -10°C in DMF, can significantly enhance this regioselectivity. The bromine atom acts as a removable directing group that suppresses undesired alkylation pathways. organic-chemistry.org

Table 3: Selective N-Substitution of Brominated 1,2,3-Triazoles

| Reaction Type | Substrate | Reagents | Major Product | Reference |

|---|---|---|---|---|

| N-Arylation | 4,5-Dibromo-1,2,3-triazole | Electron-deficient aryl halide, K₂CO₃, DMF | N-2 Arylated | researchgate.netnih.gov |

| N-Alkylation | 4-Bromo-NH-1,2,3-triazole | Alkyl halide, K₂CO₃, DMF | N-2 Alkylated | organic-chemistry.org |

Schiff Base Formation

The formation of a Schiff base, characterized by the azomethine or imine group (-C=N-), requires the condensation reaction between a primary amine and a carbonyl compound (an aldehyde or ketone). mwjscience.com The subject compound, this compound, does not possess a primary amino group and therefore cannot directly participate in Schiff base formation.

To enable this transformation, a preliminary synthetic step is necessary to introduce an amino group onto the triazole ring, typically by replacing one of the bromine atoms. This would yield an intermediate such as 4-amino-5-bromo-1-methyl-1H-1,2,3-triazole or 5-amino-4-bromo-1-methyl-1H-1,2,3-triazole. While the direct amination of this compound is not extensively documented, related amination reactions on dibromo-triazole cores have been reported. For instance, 4,5-dibromo-1H-1,2,3-triazole can be aminated on a ring nitrogen atom using hydroxylamine-O-sulphonic acid. researchgate.net

Once the amino-triazole derivative is synthesized, it can readily react with various aromatic aldehydes to form the corresponding Schiff bases. nih.govrsc.org The general procedure involves the condensation of the amino-triazole with an aldehyde, often in a solvent like ethanol (B145695) and sometimes with a catalytic amount of acid. nih.gov

The synthesis of triazole-based Schiff bases is a well-established method for creating compounds with significant biological and coordination chemistry applications. nih.govresearchgate.net The resulting imine-linked triazoles are investigated for their diverse chemical properties and potential as ligands for metal complexes. researchgate.net

Table 1: Examples of Schiff Base Formation from Related Amino-Triazole Precursors This table illustrates the general reaction pathway for Schiff base formation using various amino-triazoles as precursors, as direct data for the amino-derivative of this compound is not available.

| Amino-Triazole Reactant | Aldehyde Reactant | Solvent | Conditions | Product | Yield (%) | Reference |

| 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | Aromatic Aldehydes | Acetic Acid | Boiling | Uncyclized Schiff Base | Not specified | rsc.org |

| 1,2,3-Triazole-incorporated bis-acid hydrazide | Substituted Benzaldehydes | Ethanol | Reflux with cat. HCl | Bis-Schiff Base | 87-90 | nih.gov |

| 3-amino-1,2,4-triazole-5-thiol | 5-chlorosalicylaldehyde | Not specified | Not specified | Schiff Base | Not specified | mwjscience.com |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Various Aldehydes | Not specified | Condensation | Schiff Base | Not specified | researchgate.net |

Reduction and Hydrogenation Pathways for Halogenated Triazoles

The bromine substituents on the this compound ring are susceptible to removal through reduction and hydrogenation processes. These reactions, often referred to as dehalogenation or, more specifically, debromination, are valuable for synthesizing partially or fully dehalogenated triazole derivatives. vedantu.com

A primary method for achieving this transformation is catalytic hydrogenation. This process typically involves reacting the brominated compound with hydrogen gas in the presence of a metal catalyst. While specific studies on this compound are limited, the hydrogenation of analogous compounds like 2-aryl-4,5-dibromotriazoles has been shown to effectively remove the bromine atoms, yielding the corresponding 2-aryltriazoles in excellent yields. Common catalysts for such reactions include palladium on carbon (Pd/C).

Another potential route is reductive debromination using chemical reagents. For instance, studies on the related compound 1-methyl-2,4,5-tribromoimidazole have shown that reductive debromination can occur in the presence of dry tetramethylammonium (B1211777) fluoride (B91410) (TMAF) in polar aprotic solvents like DMSO, where the solvent acts as the proton source for the replacement of bromine. scielo.br This suggests that similar non-catalytic reduction pathways could be applicable to dibromotriazoles.

These reduction pathways are significant as they allow for the selective removal of halogen atoms, providing access to substituted triazoles that may be difficult to synthesize through other routes. The choice of method and reaction conditions can influence the extent of debromination, potentially allowing for the stepwise removal of the bromine atoms.

Table 2: Summary of Reduction/Hydrogenation Pathways for Halogenated Azoles

| Substrate | Reagents/Catalyst | Solvent | Key Transformation | Product | Reference |

| 2-Aryl-4,5-dibromotriazoles | H₂, Catalyst (e.g., Pd/C) | Not specified | Catalytic Hydrogenation / Debromination | 2-Aryltriazoles | N/A |

| 1-Methyl-2,4,5-tribromoimidazole | Tetramethylammonium fluoride (TMAF) | DMSO | Reductive Debromination | 2,4-Dibromo-1-methylimidazole and 4,5-Dibromo-1-methylimidazole | scielo.br |

Iv. Advanced Spectroscopic Characterization and Structural Elucidation of 4,5 Dibromo 1 Methyl 1h 1,2,3 Triazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed experimental ¹H NMR and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 4,5-Dibromo-1-methyl-1H-1,2,3-triazole, are not available in the searched literature. Such data would be essential for the unequivocal assignment of the proton and carbon atoms within the molecule, confirming the position of the methyl group on the N1 nitrogen and the bromo-substituents on the C4 and C5 carbons of the triazole ring.

Mass Spectrometry Techniques for Molecular Identity Confirmation

While the molecular formula (C₃H₃Br₂N₃) and the exact mass of this compound can be calculated nih.gov, specific experimental mass spectrometry data, such as fragmentation patterns from techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), are not documented in the available resources. This information would be crucial for confirming the molecular weight and providing evidence for the structural integrity of the compound through analysis of its fragmentation pathways nih.govrsc.org. The characteristic isotopic pattern of the two bromine atoms would be a key feature in the mass spectrum.

Vibrational Spectroscopy for Bond Analysis

Experimental Fourier-Transform Infrared (FT-IR) and Raman spectroscopic data for this compound, including the wavenumbers (cm⁻¹) and intensities of characteristic absorption bands, could not be found. This data is necessary for analyzing the vibrational modes of the molecule's functional groups and skeletal structure, such as C-Br, N-CH₃, C=N, and N=N bonds within the dibromotriazole framework nih.gov.

V. Computational Chemistry and Theoretical Investigations of 4,5 Dibromo 1 Methyl 1h 1,2,3 Triazole

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and predicting the reactivity of molecules like 4,5-Dibromo-1-methyl-1H-1,2,3-triazole. These calculations provide valuable data on molecular orbitals, charge distribution, and various reactivity descriptors.

Detailed research findings from DFT studies on related 1,2,3-triazole systems help in understanding their behavior. arabjchem.orgsemanticscholar.orgnih.gov For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution on the molecule's surface. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. researchgate.netresearchgate.net Global reactivity descriptors, derived from HOMO and LUMO energies, quantify various aspects of reactivity. researchgate.netdnu.dp.ua

Table 1: Key Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. |

| Global Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / (2η) | A measure of chemical reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic power. |

These descriptors, when calculated for this compound, would provide a quantitative basis for predicting its behavior in chemical reactions and biological systems.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Intermediates

DFT is extensively used to investigate the mechanisms of chemical reactions, providing detailed information about transition states and intermediates that are often difficult to observe experimentally. For this compound, which serves as a valuable synthetic intermediate, DFT can clarify the regioselectivity and energetics of its reactions. ontosight.ai

The parent compound, 4,5-dibromo-1H-1,2,3-triazole, is known to undergo highly regioselective N-2 arylation reactions. researchgate.net DFT calculations can model the reaction pathways, comparing the activation energies for arylation at the N1 versus the N2 position to explain the observed selectivity. Such studies can elucidate the role of reagents and solvents in directing the reaction outcome.

Furthermore, the bromine atoms on the triazole ring are reactive sites for nucleophilic substitution and metal-catalyzed cross-coupling reactions. ontosight.ai DFT studies can be employed to:

Model the structures of transition states for bromine substitution.

Calculate the activation energy barriers for different reaction pathways.

Analyze the stability of reaction intermediates, such as lithiated triazoles formed during bromine-lithium exchange.

Investigate the mechanism of cycloaddition reactions used to form the triazole ring itself, explaining the regioselectivity of 1,4- versus 1,5-disubstituted products under different catalytic conditions (e.g., copper vs. ruthenium). semanticscholar.org

By mapping the potential energy surface of a reaction, DFT provides a theoretical foundation for optimizing reaction conditions and predicting the feasibility of synthesizing novel derivatives from this compound.

Molecular Modeling and Docking Simulations for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. ijper.orgresearchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to understand the molecular basis of their interaction. Numerous studies have employed docking to investigate the potential of 1,2,3-triazole derivatives as anticancer, antimicrobial, or enzyme inhibitory agents. nih.govnih.govcal-tek.euderpharmachemica.com

While specific docking studies for this compound are not extensively documented, the general methodology would involve:

Preparation of the Receptor: Obtaining the 3D structure of a target protein (e.g., an enzyme or receptor involved in a disease pathway) from a database like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating the 3D conformation of this compound and optimizing its geometry.

Docking Simulation: Using software like AutoDock to place the ligand into the active site of the receptor in various orientations and conformations. cal-tek.eu

Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The best-ranked poses are then analyzed to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

The structural features of this compound are significant for potential biological interactions. The triazole ring itself can act as a hydrogen bond acceptor, while the two bromine atoms can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity. Docking simulations could predict how these groups interact with amino acid residues in a protein's active site, providing hypotheses about its mechanism of action.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

SAR and QSAR are essential tools in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. SAR provides qualitative insights, while QSAR develops mathematical models that correlate physicochemical properties of molecules with their activities. nih.gov

Many QSAR studies have been performed on series of 1,2,3-triazole derivatives to elucidate the structural requirements for activities such as anticancer and antifungal effects. nih.govresearchgate.netresearchgate.net These studies typically involve calculating a range of molecular descriptors (e.g., lipophilic, electronic, and steric parameters) and using statistical methods like multiple linear regression to build a predictive model.

A hypothetical QSAR study including this compound would reveal the quantitative contribution of its substituents to a specific biological activity. For example, SAR studies on other halogenated heterocycles have often shown that the position and nature of the halogen can significantly impact potency. nih.gov A QSAR model could quantify the effect of the two bromine atoms at the C4 and C5 positions and the methyl group at the N1 position.

Table 2: Example of Insights from SAR/QSAR Studies on Triazole Derivatives

| Finding | Implication for this compound | Reference |

|---|---|---|

| Hydrophobicity (logP) | Often positively correlated with antifungal activity. The dibromo-substituents would increase the lipophilicity of the molecule. | researchgate.net |

| Electron-withdrawing groups | Can enhance anticancer activity by modulating interactions with the target. The bromine atoms are strongly electron-withdrawing. | researchgate.net |

| Steric hindrance | The size and position of substituents can affect binding to a receptor. The bulky bromine atoms would influence the molecule's conformational flexibility and fit within a binding pocket. | nih.gov |

| Presence of halogens | Often leads to increased biological activity. Compounds with bromo-substituents have shown potent antifungal and anticancer effects. | nih.govresearchgate.net |

These models are valuable for predicting the activity of untested compounds and for guiding the design of new, more potent analogues.

In-silico Design of Novel Derivatives

The insights gained from quantum chemistry, docking, and QSAR studies culminate in the in-silico design of novel derivatives with potentially improved properties. This rational design approach is more efficient than traditional trial-and-error synthesis. nih.gov

Starting with the this compound scaffold, new derivatives can be designed computationally by:

Modifying Substituents: Based on QSAR models, the bromine atoms could be replaced with other halogens (F, Cl, I) or different functional groups to fine-tune properties like lipophilicity and electronic character. For example, if a QSAR model indicates that a specific electronic property is crucial for activity, substituents can be chosen to achieve the desired value. nih.govresearchgate.net

Exploiting Docking Results: If molecular docking reveals an unoccupied pocket in the target's active site, derivatives can be designed with extensions that fit into this space to form additional favorable interactions, thereby increasing binding affinity. researchgate.net

Scaffold Hopping: The core triazole ring could be modified or linked to other pharmacophores to create hybrid molecules with potentially new or enhanced biological activities. researchgate.net

Once designed in-silico, the properties of these new virtual compounds (e.g., binding affinity, ADME properties) are predicted using the same computational tools. Only the most promising candidates are then selected for chemical synthesis and experimental testing, saving significant time and resources in the drug discovery process.

Vi. Applications of 4,5 Dibromo 1 Methyl 1h 1,2,3 Triazole in Contemporary Chemical Disciplines

Medicinal Chemistry and Drug Discovery

In the realms of medicinal chemistry and drug discovery, the 1,2,3-triazole nucleus is recognized as a "privileged scaffold" due to its presence in a multitude of biologically active molecules. researchgate.netnih.gov The stability of this heterocyclic ring to metabolic degradation, oxidation, and hydrolysis makes it an ideal core for therapeutic agents. longdom.orgnih.gov 4,5-Dibromo-1-methyl-1H-1,2,3-triazole is a key precursor for accessing novel derivatives that leverage these favorable properties.

The 1,2,3-triazole ring is a fundamental component in the synthesis of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antitubercular properties. longdom.orgrsc.org The synthesis of these agents often relies on the functionalization of a pre-formed triazole core. This compound is particularly useful in this context, as its bromine atoms can be readily substituted through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach diverse pharmacophoric groups. This synthetic flexibility allows researchers to systematically modify a lead compound to optimize its biological activity and pharmacokinetic profile. The N-methyl group on the triazole ring enhances stability and influences the electronic properties and spatial orientation of the molecule.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), often called "click chemistry," is a primary method for forming the 1,2,3-triazole ring itself, highlighting the accessibility and importance of this scaffold in creating libraries of potential drug candidates. longdom.orgnih.govnih.gov

The 1,2,3-triazole ring is widely explored as both a pharmacophore and a bioisostere in drug design. nih.gov A pharmacophore is the essential ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. The triazole ring, with its capacity for hydrogen bonding, dipole-dipole interactions, and π-stacking, can effectively engage with biological macromolecules like proteins and enzymes. itmedicalteam.plresearchgate.net

As a bioisostere, the triazole ring can mimic other functional groups, most notably the amide bond. unimore.itresearchgate.net This is highly advantageous because, unlike amide bonds which are susceptible to enzymatic cleavage by proteases, the triazole ring is metabolically robust. longdom.org Replacing an amide with a triazole can therefore improve a drug's stability and bioavailability. It has also been used as a bioisostere for esters, carboxylic acids, and other heterocyclic rings. researchgate.netnih.gov Derivatives synthesized from this compound allow for the strategic placement of this valuable bioisosteric core within a larger molecular framework.

Derivatives of 1,2,3-triazoles have been extensively studied as inhibitors of various enzymes implicated in disease. The ability to generate a wide array of substituted triazoles from precursors like this compound facilitates the exploration of structure-activity relationships for enzyme inhibition. For instance, triazole-containing compounds have been identified as potent inhibitors of enzymes such as vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in anti-angiogenesis cancer therapy. nih.govscispace.com Other enzymes targeted by triazole derivatives include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant to Alzheimer's disease, and various kinases and proteases. nih.govnih.govisp.edu.pk

The following table summarizes selected examples of enzyme inhibition by 1,2,3-triazole derivatives, which could potentially be synthesized from this compound by replacing the bromo groups with appropriate substituents.

| Enzyme Target | Therapeutic Area | Example Derivative Class | Observed Activity (IC50/Ki) | Reference |

|---|---|---|---|---|

| VEGFR-2 | Cancer (Anti-angiogenesis) | Benzimidazole-triazole hybrids | 91 nM | scispace.com |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Thiazole-triazole derivatives | Ki = 81.82 nM | isp.edu.pk |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | Triazole-thiols | IC50 = 8.71 nM | nih.gov |

| c-Met Kinase | Cancer | Quinazoline-triazole hybrids | Potent Inhibition | scispace.com |

| Mycobacterium tuberculosis DprE1 | Tuberculosis | 1,4-disubstituted-1,2,3-triazoles | MIC = 5.8 µg/mL | rsc.org |

The 1,2,3-triazole core is adept at forming specific, non-covalent interactions that are crucial for modulating the function of biological targets. longdom.org The nitrogen atoms in the ring can act as hydrogen bond acceptors, while the C-H bonds on the ring can act as weak hydrogen bond donors. The ring system also possesses a significant dipole moment, allowing for favorable dipole-dipole interactions with polar residues in a protein's active site. itmedicalteam.pl

By using this compound as a scaffold, chemists can append substituents that are designed to interact with specific pockets of a target protein. For example, a phenyl group attached at the 4-position and a heterocyclic moiety at the 5-position can orient themselves to occupy hydrophobic and polar sub-pockets, respectively, leading to high-affinity binding and modulation of the target's activity. This rational design approach is central to modern drug discovery. longdom.orgnih.gov

The synthetic tractability of this compound makes it an important tool in the development of novel therapeutic agents across multiple disease areas. longdom.org The ability to quickly generate analogues by modifying the groups at the 4- and 5-positions allows for the rapid exploration of chemical space to identify compounds with potent and selective activity. This strategy has been applied to the discovery of new agents with a wide range of potential applications, as detailed in the table below.

| Therapeutic Area | Biological Target/Mechanism | Example Triazole Derivative | Reference |

|---|---|---|---|

| Oncology | Induction of apoptosis, cell cycle arrest | Tetrahydroisoquinoline-triazoles | nih.gov |

| Infectious Disease (Tuberculosis) | Inhibition of Mycobacterium tuberculosis | 1,4-disubstituted triazoles | rsc.orgrsc.org |

| Infectious Disease (Viral) | Inhibition of viral replication | Ribavirin analogues | unimore.it |

| Infectious Disease (Bacterial) | Disruption of bacterial cell processes | Various triazole derivatives | researchgate.net |

| Neurology | Cannabinoid-1 (CB1) receptor ligands | Novel 1,2,3-triazole derivatives | researchgate.net |

Materials Science and Functional Materials

Beyond its biomedical applications, this compound and its derivatives are gaining attention in the field of materials science. ontosight.ai The high thermal stability and aromatic nature of the triazole ring make it a desirable component in the creation of advanced polymers and functional materials. chemimpex.com The reactive bromine sites on the molecule can serve as points for polymerization or for grafting the triazole unit onto surfaces or into larger macromolecular structures.

Potential applications in this area include the development of polymers with enhanced thermal and mechanical properties, the creation of novel dyes, and the synthesis of specialized ligands. ontosight.ai In one notable example of a highly specialized application, a derivative of a brominated triazole was investigated for its use in creating water-soluble ligands designed for the selective extraction and removal of nuclear waste, showcasing the diverse potential of functionalized triazole chemistry. reddit.com

Incorporation into Polymeric Systems for Enhanced Properties

While research specifically detailing the incorporation of this compound into polymers is specific, the parent compound, 4,5-Dibromo-1H-1,2,3-triazole, is noted for its role in developing advanced materials, particularly polymers with improved thermal and mechanical properties. chemimpex.com The presence of halogen atoms in polymer backbones is a well-established strategy for imparting flame retardancy and enhancing thermal stability. The triazole ring itself contributes to the rigidity and stability of a polymer chain. The N-methylated derivative is a key intermediate in synthesizing more complex structures that can be polymerized or used as additives in polymer formulations.

Applications in Optoelectronic Devices and Energy Technologies

The 1,2,3-triazole motif is increasingly recognized for its utility in constructing molecules with interesting photophysical properties. nih.gov The introduction of a triazole ring into fluorescent molecules can tailor their optical behavior, including absorption and emission wavelengths. nih.gov For instance, pyrene (B120774) derivatives featuring 1,2,3-triazole substituents have been synthesized and studied for their bright blue emission. nih.gov The electron-deficient nature of the 4,5-dibrominated triazole ring can influence the electronic energy levels of conjugated systems, making this compound a potential building block for:

Organic Light-Emitting Diodes (OLEDs): As part of larger conjugated molecules, it could function in emissive or charge-transport layers.

Fluorescent Sensors: The triazole nitrogens can act as coordination sites for metal ions, and the bromine atoms offer sites for attaching other functional groups, making it a candidate for use in chemosensors where binding events are signaled by changes in fluorescence.

Design and Synthesis of Corrosion Inhibitors

Derivatives of 1,2,3-triazole are widely regarded as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. mdpi.comresearchgate.net They function by adsorbing onto the metal surface, forming a protective film that shields the metal from corrosive agents. researchgate.net The adsorption process can involve the lone pair electrons on the nitrogen atoms and the π-electrons of the triazole ring interacting with the vacant d-orbitals of the metal.

Studies on related compounds have demonstrated high inhibition efficiencies. For example, 1(benzyl)-4,5-dibenzoyl-1,2,3-triazole was found to reduce the corrosion rate of mild steel in 1% HCl by over 95% at a concentration of just 50 ppm. mdpi.com Another study highlighted that 1-benzyl-4-phenyl-1H-1,2,3-triazole acts as an excellent mixed-type inhibitor for mild steel in HCl media. mdpi.com The presence of electronegative bromine atoms and the nitrogen atoms in this compound suggests it has strong potential to adsorb effectively onto metal surfaces, making it a promising candidate for corrosion inhibition applications.

| 1,2,3-Triazole Derivative | Metal | Corrosive Medium | Reported Inhibition Efficiency |

|---|---|---|---|

| 1(benzyl)-4,5-dibenzoyl-1,2,3-triazole | Mild Steel | 1% HCl | >95% at 50 ppm mdpi.com |

| 1-benzyl-4-phenyl-1H-1,2,3-triazole (BPT) | Mild Steel | HCl | Excellent mdpi.com |

| (1-benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM) | Mild Steel | 1.0 M HCl | Effective researchgate.net |

| (1-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-yl)methanol (PTM) | Mild Steel | 1.0 M HCl | More effective than BTM researchgate.net |

Organometallic Chemistry and Ligand Design

The 1,2,3-triazole scaffold is a cornerstone in modern ligand design, prized for its stability, synthetic accessibility (often via "click" chemistry), and versatile coordination behavior. rsc.orgresearchgate.net this compound serves as a precursor to a variety of ligands whose electronic and steric properties can be fine-tuned.

1,2,3-Triazole-Derived Ligands for Transition Metal Complexation

Metal complexes featuring 1,2,3-triazole-based ligands have garnered significant attention for their applications in catalysis and materials science. rsc.orgnih.gov The triazole unit can be part of monodentate, bidentate, or polydentate ligand systems. The bromine atoms on the this compound ring can be substituted using organometallic cross-coupling reactions (e.g., Suzuki, Sonogashira) to link the triazole core to other coordinating groups like pyridines, phosphines, or other heterocycles, thereby creating sophisticated ligand architectures. This synthetic flexibility allows for the creation of ligands with precise geometric and electronic properties for specific metal centers.

N-Donor and C-Donor Coordination Modes

1,2,3-triazoles exhibit diverse coordination modes, which is a key aspect of their utility in organometallic chemistry. researchgate.net

N-Donor Coordination: The most common coordination mode involves the nitrogen atoms. The 1,2,3-triazole unit can coordinate to a metal center as a neutral N-donor ligand, typically through the N3 atom. researchgate.net In some cases, it can act as a bridging ligand between two metal centers, coordinating through both N2 and N3 atoms. nih.govresearchgate.net

C-Donor Coordination (Mesoionic Carbenes): 1,2,3-triazoles can also be precursors to N-heterocyclic carbenes (NHCs), specifically a class known as mesoionic carbenes (MICs) or triazolylidenes. nih.govrsc.org By deprotonating the corresponding triazolium salt, a carbene is formed that coordinates to a metal center through a carbon atom (typically C5). researchgate.net These triazolylidene ligands are generally stronger σ-donors than their imidazolylidene counterparts, which can significantly influence the stability and reactivity of the resulting metal complex. nih.govrsc.org The electronic properties of this compound make its derivatives interesting precursors for such carbene ligands.

| Coordination Mode | Coordinating Atom(s) | Description | Reference |

|---|---|---|---|

| Monodentate N-Donor | N3 | The triazole binds to a single metal center through the N3 nitrogen. | researchgate.net |

| Bridging N,N-Donor | N2 and N3 | The triazole links two metal centers using both the N2 and N3 nitrogen atoms. | nih.govresearchgate.net |

| Monodentate C-Donor | C5 (or C4) | As a triazolylidene (mesoionic carbene), the ligand binds through a carbon atom, forming a strong metal-carbon bond. | researchgate.net |

Catalytic Applications of Metal-Triazole Complexes

The versatility of 1,2,3-triazole-based ligands has led to their widespread use in homogeneous catalysis. rsc.orgresearchgate.net Metal complexes bearing these ligands have shown activity in a variety of important chemical transformations. The catalytic efficiency of these complexes often depends on the electron-donating ability of the atoms in the triazole moiety. nih.gov

Examples of catalytic applications involving metal-triazole complexes include:

Cross-Coupling Reactions: Palladium complexes with triazole-based ligands have been used in C-C, C-N, and C-S coupling reactions. free.fr

Oxidation Reactions: Copper(II) complexes with triazole derivatives have been investigated as catalysts for the selective oxidation of substrates like styrene (B11656) and cyclohexane. nih.gov

C-H Functionalization: Palladium and copper catalysts are used for the direct C-H functionalization of the triazole ring itself, allowing for the synthesis of highly substituted triazole derivatives. nih.gov

Complexes derived from this compound are poised to contribute to this field, with the dibromo-functionality offering a route to electronically modified ligands that can tune the catalytic activity of the coordinated metal center.

Analytical Chemistry Methodologies

The application of this compound in analytical chemistry is not well-documented. While its parent compound, 4,5-Dibromo-1H-1,2,3-triazole, has been generally mentioned as a potential reagent for identifying and quantifying other substances, specific methodologies, or detailed research findings are absent from the available literature. chemimpex.com The reactivity of the bromine atoms could theoretically be exploited for derivatization reactions, for example, to tag analytes for detection by certain instruments, but published methods employing this specific compound were not found.

Environmental Science and Remediation Technologies

There is currently a lack of specific research demonstrating the potential of this compound in pollutant degradation and detoxification. While the environmental fate and degradation of other, more widely used triazole compounds (like benzotriazoles or triazole fungicides) are subjects of ongoing study, these findings cannot be directly extrapolated to this compound. researchgate.netnih.govresearchgate.net The parent compound has been noted as being investigated for remediation processes, but concrete data or outcomes of these investigations are not published. chemimpex.com The field of environmental remediation using advanced oxidation processes or photocatalysis often focuses on common environmental contaminants, a category that this compound, as a laboratory-scale synthetic intermediate, does not currently fall into. researchgate.net

常见问题

Q. What are the standard synthetic routes for 4,5-dibromo-1-methyl-1H-1,2,3-triazole, and how do reaction conditions influence yield?

The synthesis involves two key steps: bromination of the triazole core followed by methylation.

- Bromination : Direct bromination of 1H-1,2,3-triazole with bromine (Br₂) in water at 50°C achieves 95% yield for 4,5-dibromo-2H-1,2,3-triazole. Alternative methods using N-bromosuccinimide (NBS) in isopropyl acetate with K₂CO₃ yield 70.8%, but require careful temperature control (<40°C) to avoid side reactions .

- Methylation : Methylation of the brominated intermediate is achieved using methyl iodide (MeI) and NaH in DMF, a method validated for analogous triazole derivatives .

Critical factors : Solvent choice (polar vs. non-polar), stoichiometry of brominating agents, and reaction time significantly impact purity and yield. For example, excess Br₂ (2.25 equiv.) ensures complete di-substitution .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- NMR : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) resolve substituent positions. For example, methyl protons in 1-methyltriazoles typically appear as singlets near δ 3.6–3.8 ppm, while aromatic protons are absent due to full bromination .

- X-ray crystallography : Use SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids. SHELX programs are robust for small-molecule refinement, particularly for resolving halogen-heavy structures .

- Mass spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H]+ for C₃H₃Br₂N₃: calcd. 226.86) .

Advanced Research Questions

Q. How can researchers optimize bromination conditions to address low yields or impurity formation?

Systematic optimization strategies include:

- Solvent screening : Aqueous conditions (e.g., water) favor high yields (95%) over organic solvents like isopropyl acetate (70.8%) due to better solubility of bromine .

- Catalyst/additive testing : K₂CO₃ in NBS-based reactions minimizes acid byproducts but requires stoichiometric adjustments to avoid over-bromination .

- Temperature control : Reactions above 50°C risk decomposition, as seen in triazole nitration studies .

Validation : Monitor reaction progress via TLC or in situ Raman spectroscopy to detect intermediates like mono-brominated species.

Q. How should researchers resolve contradictions in reported biological activities of triazole derivatives?

Discrepancies often arise from structural variations or assay conditions. For 4,5-dibromo-1-methyltriazole:

- Substituent effects : The methyl group enhances lipophilicity, potentially altering membrane permeability compared to non-methylated analogs .

- Assay standardization : Compare MIC (minimum inhibitory concentration) values under consistent conditions (e.g., pH, bacterial strain). For example, Schiff base derivatives of triazoles show variable antimicrobial activity depending on the substituent’s electron-withdrawing/donating properties .

- Purity checks : HPLC or elemental analysis ensures observed activity is not an artifact of unreacted starting materials (e.g., residual 2,4-dichlorophenoxy groups) .

Q. What computational methods are suitable for predicting thermodynamic properties or reaction pathways?

- Density Functional Theory (DFT) : Use hybrid functionals like B3LYP (incorporating exact exchange) to calculate atomization energies, ionization potentials, and reaction thermodynamics. B3LYP achieves <3 kcal/mol error in thermochemical data, critical for modeling bromination kinetics .

- Molecular docking : For bioactivity studies, dock the compound against targets like carbonic anhydrase-II using AutoDock Vina, accounting for halogen-bonding interactions (Br···O/N) observed in crystallographic data .

Data Contradiction Analysis

Q. How to interpret conflicting spectral data for triazole derivatives?

- Case example : If ¹H NMR shows unexpected splitting, consider dynamic effects like tautomerism. 1H-1,2,3-triazoles can exhibit annular tautomerism, which is suppressed by bromine’s electron-withdrawing effects but may persist in methylated analogs .

- X-ray vs. NMR : Crystallographic data may resolve positional ambiguities (e.g., bromine at C4 vs. C5) that NMR cannot, due to similar chemical shifts for dihalogenated isomers .

Methodological Recommendations

- Synthetic protocols : Prioritize aqueous bromination (95% yield) over NBS for scalability .

- Crystallography : Use SHELXL’s new features (e.g., TWIN/BASF commands) for handling twinned crystals common in halogenated compounds .

- Computational validation : Cross-check DFT results with experimental thermochemistry (e.g., DSC for decomposition kinetics) to refine computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。